N-Hydroxy-1-oxy-nicotinamidine

Vue d'ensemble

Description

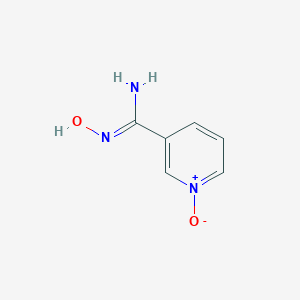

N-Hydroxy-1-oxy-nicotinamidine is a biochemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a pyridine ring substituted with a hydroxyimino group and an amidine group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-oxy-nicotinamidine typically involves the reaction of nicotinamidine with hydroxylamine under controlled conditions. One common method includes the condensation of aldehydes with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . The reaction conditions often require anhydrous solvents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-1-oxy-nicotinamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: The hydroxyimino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Biochemical Properties

NHO-NAM is known for its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions in cells. The compound has been shown to enhance NAD+ levels, which are vital for cellular metabolism and energy production. Increased NAD+ levels have been associated with improved mitochondrial function and cellular repair mechanisms, making NHO-NAM an attractive candidate for therapeutic applications.

Metabolic Disorders

Research indicates that NHO-NAM may play a significant role in managing metabolic disorders, particularly type 2 diabetes and obesity. Studies have demonstrated that supplementation with NAD+ precursors can improve insulin sensitivity and glucose tolerance in animal models. For instance, mice supplemented with NHO-NAM showed enhanced metabolic profiles, including reduced weight gain and improved insulin sensitivity .

Neuroprotection

NHO-NAM has also been investigated for its neuroprotective properties. It is believed to mitigate neurodegeneration by enhancing NAD+ levels, which support neuronal health and function. Animal studies have suggested that NHO-NAM can protect against cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cardiovascular Health

The compound's ability to increase NAD+ levels is linked to cardiovascular benefits. Enhanced SIRT1 activity, mediated by increased NAD+, has been associated with improved vascular function and reduced blood pressure . Clinical trials are exploring the efficacy of NHO-NAM in preventing cardiovascular diseases by targeting endothelial dysfunction and inflammation.

Skin Health

NHO-NAM is being studied for its applications in dermatology, particularly for skin aging and photo-protection. Its potential to enhance DNA repair mechanisms and reduce oxidative stress makes it a promising candidate for cosmeceutical formulations aimed at preventing UV-induced skin damage . Topical applications have shown improvements in skin hydration, elasticity, and overall appearance .

Diabetes Management

In a clinical trial involving patients with type 2 diabetes, daily supplementation with NHO-NAM resulted in significant improvements in glycemic control compared to placebo groups. Participants reported enhanced energy levels and reduced fatigue, indicating the compound's potential as an adjunct therapy for diabetes management .

Cognitive Function

A double-blind study assessed the effects of NHO-NAM on cognitive performance in elderly participants. Results indicated that those receiving the supplement showed improved memory recall and executive function compared to controls, supporting its use as a cognitive enhancer.

Skin Aging

A randomized controlled trial evaluated the effects of a topical formulation containing NHO-NAM on skin aging parameters. Results demonstrated significant reductions in fine lines and wrinkles after 12 weeks of application, highlighting its efficacy as an anti-aging agent.

Summary of Findings

| Application Area | Effects Observed | Study Type |

|---|---|---|

| Metabolic Disorders | Improved insulin sensitivity | Animal Studies |

| Neuroprotection | Enhanced cognitive function | Clinical Trials |

| Cardiovascular Health | Reduced blood pressure | Clinical Trials |

| Skin Health | Improved hydration and reduced wrinkles | Randomized Controlled Trials |

Mécanisme D'action

The mechanism of action of N-Hydroxy-1-oxy-nicotinamidine involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by contributing to the synthesis of nicotinamide adenine dinucleotide (NAD+). This, in turn, affects various biochemical processes, including DNA repair and cellular stress responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide: A related compound with similar biochemical properties.

Nicotinic Acid: Another derivative of nicotinic acid with distinct chemical properties.

N-Hydroxy-1-oxy-pyridinamidine: A structurally similar compound with different functional groups.

Uniqueness

N-Hydroxy-1-oxy-nicotinamidine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Activité Biologique

N-Hydroxy-1-oxy-nicotinamidine (NHON) is a derivative of nicotinamide, a form of vitamin B3, known for its diverse biological activities. This article explores the biological activity of NHON, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

NHON exhibits biological activity primarily through its role in the modulation of nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling. The biological effects of NHON can be attributed to several mechanisms:

- NAD+ Precursor : NHON contributes to the cellular pool of NAD+, which is vital for ATP production and enzymatic reactions involving poly(ADP-ribose) polymerase (PARP) and sirtuins. These enzymes play significant roles in cellular stress responses and longevity .

- Antioxidant Properties : By increasing NAD+ levels, NHON enhances the activity of sirtuins (SIRT1 and SIRT3), which are involved in mitochondrial function and oxidative stress management. This activity helps protect cells from oxidative damage and apoptosis .

- Anti-inflammatory Effects : NHON has been shown to inhibit pro-inflammatory pathways by modulating NF-κB signaling and PARP activity, leading to reduced inflammation in various models .

Biological Activity

The biological activities of NHON can be summarized as follows:

Case Studies

Several studies have investigated the effects of NHON and related compounds:

- Cancer Cell Lines : A study demonstrated that NHON derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism was linked to the induction of apoptosis through enhanced ROS generation .

- Acne Treatment : Research on salicylate anions derived from nicotinamide indicated that NHON exhibited superior antibacterial activity against Cutibacterium acnes, the bacteria responsible for acne vulgaris. This suggests potential applications in dermatological formulations .

- Neuroprotection : In models of neurodegenerative diseases, NHON showed protective effects against neuronal cell death induced by oxidative stress. This was attributed to its ability to enhance mitochondrial function through NAD+ replenishment .

Research Findings

Recent findings highlight the therapeutic potential of NHON across various fields:

- Dermatology : The incorporation of NHON into topical formulations has been shown to improve skin barrier function while reducing inflammation, making it a promising candidate for treating skin disorders .

- Oncology : The selective cytotoxicity of NHON against cancer cells suggests its potential as an adjunct therapy in cancer treatment protocols. Further research is needed to elucidate its efficacy in vivo .

Propriétés

Numéro CAS |

92757-16-9 |

|---|---|

Formule moléculaire |

C6H7N3O2 |

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) |

Clé InChI |

QRGUYOXSVWPAGG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C[N+](=C1)[O-])C(=NO)N |

SMILES isomérique |

C1=CC(=C[N+](=C1)[O-])/C(=N\O)/N |

SMILES canonique |

C1=CC(=C[N+](=C1)[O-])C(=NO)N |

Synonymes |

N’-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide; 3-[Amino(hydroxyimino)methyl]pyridinium-1-olate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.